

An In-depth Technical Guide to Ethyl 3-methylpyridazine-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 3-methylpyridazine-4-carboxylate

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Abstract

Ethyl 3-methylpyridazine-4-carboxylate, a heterocyclic compound belonging to the pyridazine class, holds potential as a building block in medicinal chemistry and drug discovery. The pyridazine core is a known pharmacophore, with derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for **Ethyl 3-methylpyridazine-4-carboxylate**. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents theoretical data based on the analysis of related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Molecular Structure and Identification

Ethyl 3-methylpyridazine-4-carboxylate is characterized by a pyridazine ring substituted with a methyl group at the 3-position and an ethyl carboxylate group at the 4-position.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	Ethyl 3-methylpyridazine-4-carboxylate
Synonyms	3-Methylpyridazine-4-carboxylic acid ethyl ester
CAS Number	98832-80-5 [1]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ [1]
Molecular Weight	166.18 g/mol [1]
Canonical SMILES	CCOC(=O)c1cnnc(c1)C
InChI Key	Not available

Physicochemical Properties

Detailed experimental data on the physical properties of **Ethyl 3-methylpyridazine-4-carboxylate** are not readily available in the published literature. The following table presents predicted properties and data from commercially available sources.

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Likely a solid or liquid	Inferred from related compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane.	Inferred from structural similarity to other esters

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Ethyl 3-methylpyridazine-4-carboxylate** is not available in the peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyridazine derivatives. A potential method involves a one-pot, three-component reaction.[\[2\]](#)

Proposed Experimental Protocol for Synthesis

Reaction Scheme: A potential synthesis could involve the condensation of an appropriate β -keto ester, a glyoxal derivative, and hydrazine hydrate.

Materials:

- Ethyl 2-methyl-3-oxobutanoate
- Glyoxal
- Hydrazine hydrate
- Ethanol (or other suitable solvent)
- Catalytic amount of acid (e.g., acetic acid)

Procedure:

- Dissolve ethyl 2-methyl-3-oxobutanoate and glyoxal in ethanol in a round-bottom flask equipped with a reflux condenser.
- Add a catalytic amount of acetic acid to the mixture.
- Slowly add hydrazine hydrate to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Characterize the purified product using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization (Predicted)

As experimental spectra for **Ethyl 3-methylpyridazine-4-carboxylate** are not publicly available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

3.2.1. ^1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the pyridazine ring protons.

Table 3: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.0	Singlet	1H	H6 (pyridazine ring)
~8.8	Singlet	1H	H5 (pyridazine ring)
~4.4	Quartet	2H	$-\text{OCH}_2\text{CH}_3$
~2.7	Singlet	3H	$-\text{CH}_3$ (on pyridazine ring)
~1.4	Triplet	3H	$-\text{OCH}_2\text{CH}_3$

3.2.2. ^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

Table 4: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~165	C=O (ester)
~158	C3 (pyridazine ring)
~152	C6 (pyridazine ring)
~135	C4 (pyridazine ring)
~128	C5 (pyridazine ring)
~62	-OCH ₂ CH ₃
~22	-CH ₃ (on pyridazine ring)
~14	-OCH ₂ CH ₃

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1600, ~1470	Medium	C=N and C=C stretch (pyridazine ring)
~1250	Strong	C-O stretch (ester)

3.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M^+): $m/z = 166.18$
- Key Fragmentation Pattern: A prominent fragment would likely correspond to the loss of the ethoxy group ($-OCH_2CH_3$) from the molecular ion, resulting in a peak at $m/z = 121$. Further fragmentation of the pyridazine ring could also be observed.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on **Ethyl 3-methylpyridazine-4-carboxylate** have been reported, the pyridazine scaffold is present in numerous compounds with a broad range of pharmacological activities. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

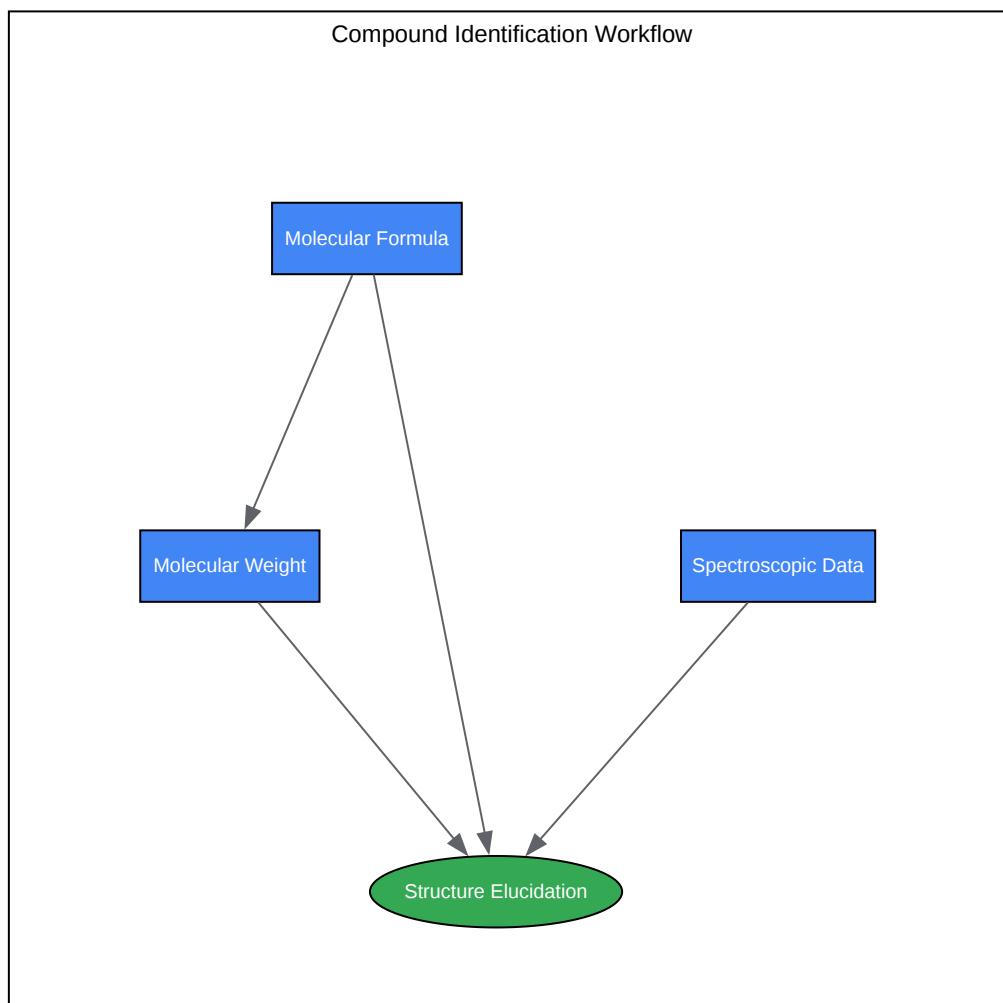
Pyridazine derivatives have been reported to exhibit activities such as:

- Antitumor
- Antibacterial
- Analgesic
- Anti-inflammatory
- Antiviral
- Antihypertensive

Given the diverse bioactivities of pyridazines, **Ethyl 3-methylpyridazine-4-carboxylate** could potentially interact with various biological targets and signaling pathways. Further research through biological screening and assays is necessary to elucidate its specific pharmacological profile.

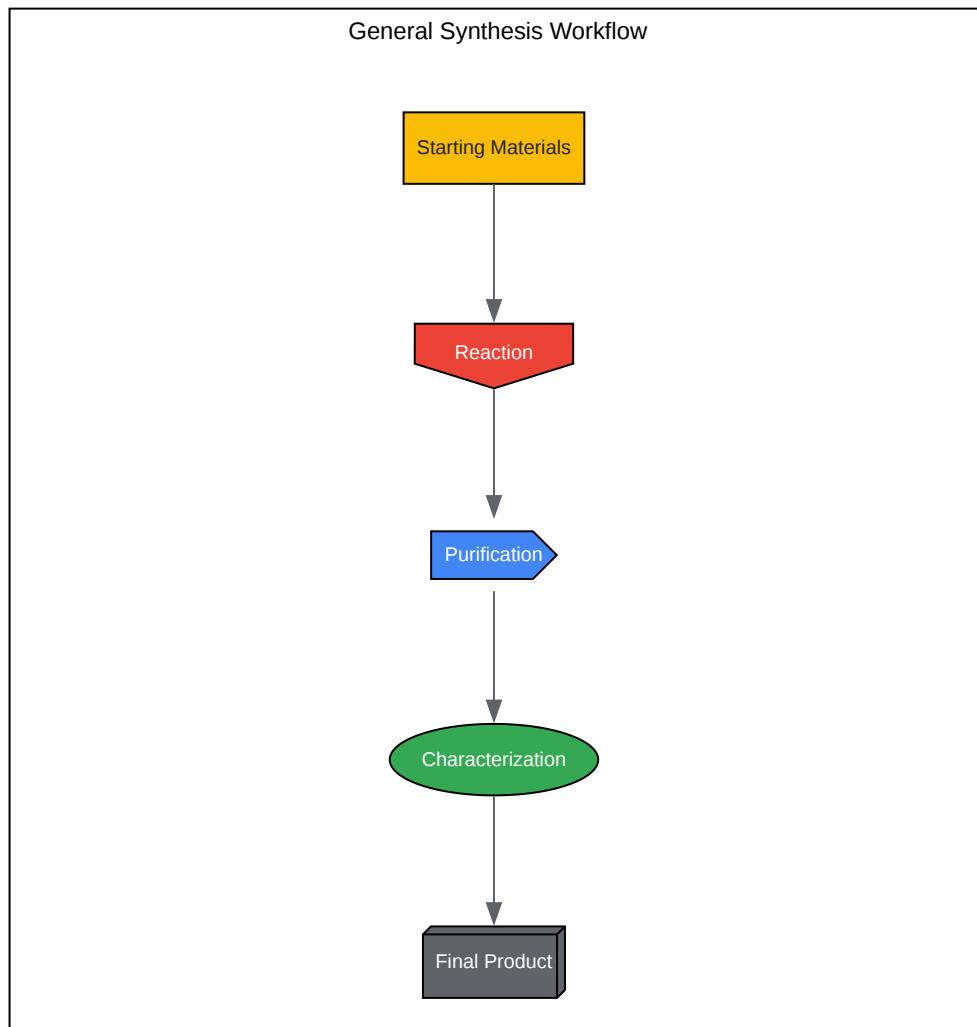
Logical and Workflow Diagrams

The following diagrams illustrate the logical flow of compound identification and a general workflow for its synthesis.



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Caption: Logical workflow for the identification of **Ethyl 3-methylpyridazine-4-carboxylate**.



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Caption: A generalized workflow for the synthesis and characterization of the target compound.

Conclusion

Ethyl 3-methylpyridazine-4-carboxylate represents a molecule of interest for medicinal chemistry due to its pyridazine core. This guide has summarized its known properties and provided a theoretical framework for its synthesis and characterization based on the chemistry of related compounds. The lack of extensive experimental data in the public domain underscores the opportunity for novel research in this area. Future studies focused on the synthesis, detailed characterization, and biological evaluation of this compound are warranted to explore its full potential in drug discovery and development.

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References

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